![molecular formula C11H11N3O4 B7788329 (1R,2S,5S)-3-(3-nitropyridin-1-ium-2-yl)-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B7788329.png)
(1R,2S,5S)-3-(3-nitropyridin-1-ium-2-yl)-3-azabicyclo[3.1.0]hexane-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2S,5S)-3-(3-nitropyridin-1-ium-2-yl)-3-azabicyclo[3.1.0]hexane-2-carboxylate: is a complex organic compound characterized by its unique bicyclic structure and the presence of a nitropyridinium group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,5S)-3-(3-nitropyridin-1-ium-2-yl)-3-azabicyclo[3.1.0]hexane-2-carboxylate typically involves multiple steps:
Formation of the bicyclic core: This can be achieved through a [3+2] cycloaddition reaction between an azide and an alkyne, forming the azabicyclo[3.1.0]hexane core.
Introduction of the nitropyridinium group: This step involves the nitration of pyridine followed by quaternization to form the nitropyridinium ion.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the cycloaddition step, and advanced purification techniques such as high-performance liquid chromatography (HPLC) for the final product.
化学反应分析
Types of Reactions
Oxidation: The nitropyridinium group can undergo oxidation reactions, often resulting in the formation of nitro derivatives.
Reduction: Reduction of the nitropyridinium group can lead to the formation of aminopyridinium derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitropyridinium group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Aminopyridinium derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Drug Development: Due to its unique structure, the compound is being investigated for its potential as a drug candidate, particularly in the treatment of neurological disorders.
Medicine
Diagnostic Agents: The compound can be used in the development of diagnostic agents for imaging techniques such as positron emission tomography (PET).
Industry
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
作用机制
The mechanism by which (1R,2S,5S)-3-(3-nitropyridin-1-ium-2-yl)-3-azabicyclo[3.1.0]hexane-2-carboxylate exerts its effects is largely dependent on its application:
Drug Development: It may interact with specific receptors or enzymes in the body, modulating their activity.
Catalysis: The compound can act as a chiral ligand, facilitating the formation of enantiomerically pure products.
相似化合物的比较
Similar Compounds
(1R,2S,5S)-3-(3-nitropyridin-1-ium-2-yl)-3-azabicyclo[3.1.0]hexane-2-carboxylate: can be compared to other bicyclic compounds with similar structures, such as:
Uniqueness
- Structural Features : The presence of the nitropyridinium group distinguishes it from other similar compounds, potentially leading to unique reactivity and applications.
- Reactivity : The compound’s ability to undergo specific oxidation, reduction, and substitution reactions sets it apart from other bicyclic compounds.
属性
IUPAC Name |
(1R,2S,5S)-3-(3-nitropyridin-1-ium-2-yl)-3-azabicyclo[3.1.0]hexane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4/c15-11(16)9-7-4-6(7)5-13(9)10-8(14(17)18)2-1-3-12-10/h1-3,6-7,9H,4-5H2,(H,15,16)/t6-,7-,9+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWRJKPISBSCHS-BHNWBGBOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(N(C2)C3=C(C=CC=[NH+]3)[N+](=O)[O-])C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]1[C@H](N(C2)C3=C(C=CC=[NH+]3)[N+](=O)[O-])C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
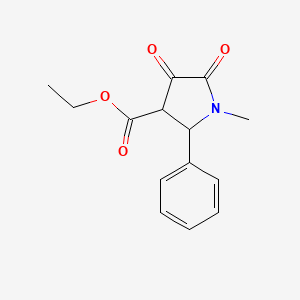
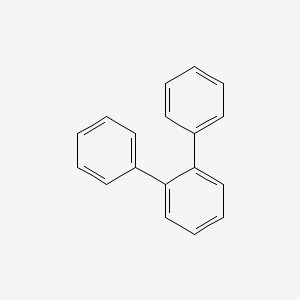

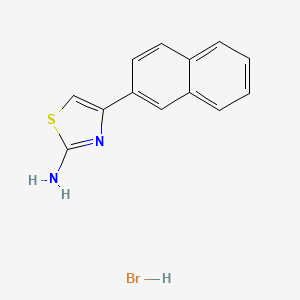
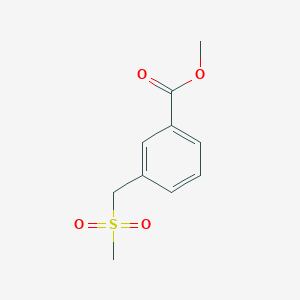
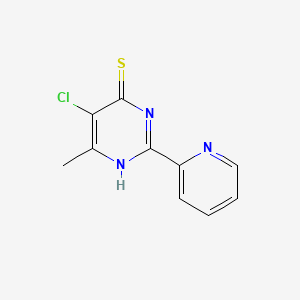
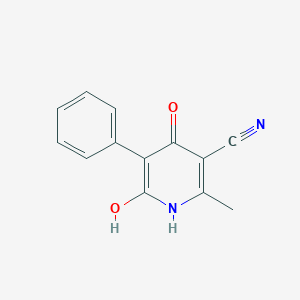
![2-hydroxy-3-methyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B7788292.png)

![2-methyl-6-[(4-phenylpiperidin-1-yl)methyl]-1H-pyrimidin-4-one](/img/structure/B7788323.png)

![2-[1-(benzylamino)ethyl]-1H-quinazolin-4-one](/img/structure/B7788342.png)
![[(Z)-1-{[(6-chloropyridin-3-yl)methyl]amino}-2-nitroethenyl](methyl)amine](/img/structure/B7788345.png)
![2-[1-[(6-methoxypyridin-3-yl)amino]ethylidene]indene-1,3-dione](/img/structure/B7788352.png)
